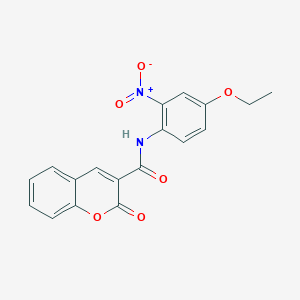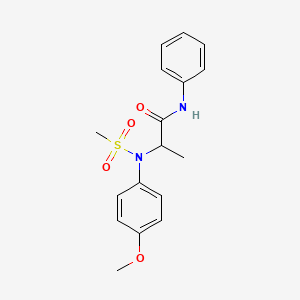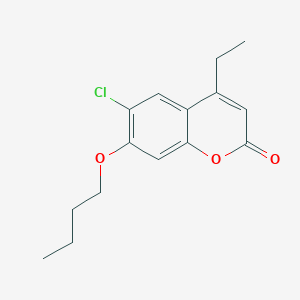
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of sulfonamide compounds and has been shown to have potent anti-tumor activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity. It has been shown to have high affinity for its target (tubulin) and to be highly effective at inhibiting its activity. In addition, it has a relatively low toxicity profile, meaning that it can be used at higher doses without causing significant harm to normal cells.
One limitation of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, as well as in other indications beyond cancer.
Synthesemethoden
The synthesis of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylphenylamine to yield 2-chloro-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 1-azepanecarbonyl chloride to give the final product, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product is >98% (as determined by HPLC).
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of tumor cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and doxorubicin.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-27(25,26)19-14-16(10-11-17(19)21)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVFUSTPPIGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)



![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)